molecular formula C14H15N5 B13114275 5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 922736-90-1

5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B13114275
CAS No.: 922736-90-1
M. Wt: 253.30 g/mol
InChI Key: GEUSZXDXIQNVKO-UHFFFAOYSA-N
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Description

5-Ethyl-6-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another approach involves the reaction of acetylacetone or acetoacetic ester with arylglyoxal hydrate and aminotriazole in ethanol under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazolopyrimidine with additional oxygen-containing groups, while substitution reactions could introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

5-Ethyl-6-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-6-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the selective targeting of tumor cells . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-6-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit CDK2 makes it a valuable compound in cancer research, distinguishing it from other similar heterocyclic compounds.

Properties

CAS No.

922736-90-1

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

5-ethyl-6-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C14H15N5/c1-3-11-12(10-6-4-9(2)5-7-10)13(15)19-14(18-11)16-8-17-19/h4-8H,3,15H2,1-2H3

InChI Key

GEUSZXDXIQNVKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=NC=NN2C(=C1C3=CC=C(C=C3)C)N

Origin of Product

United States

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